molecular formula C30H24 B14503298 1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene

1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene

Cat. No.: B14503298
M. Wt: 384.5 g/mol
InChI Key: DXQFGTYOUGMXMH-DMZHBPNSSA-N
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Description

4,4’-Distyrylstilbene is an organic compound belonging to the stilbene family. It is characterized by its extended conjugated system, which imparts unique photophysical properties. This compound is widely studied for its applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-distyrylstilbene typically involves the Wittig reaction, where benzaldehyde derivatives react with phosphonium ylides to form the stilbene structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .

Industrial Production Methods: On an industrial scale, the production of 4,4’-distyrylstilbene can be achieved through catalytic hydrogenation of precursor compounds. This process involves the use of catalysts such as Raney nickel or palladium on carbon under elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Distyrylstilbene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Distyrylstilbene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-distyrylstilbene involves its interaction with cellular components through its conjugated π-system. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, its ability to absorb and emit light makes it useful in optoelectronic applications .

Comparison with Similar Compounds

  • 4,4’-Bis(β-methylstyryl)benzene
  • 4-Styrylstilbenes
  • Diethylstilbestrol

Comparison: 4,4’-Distyrylstilbene is unique due to its extended conjugated system, which provides superior photophysical properties compared to other stilbenes. This makes it particularly valuable in optoelectronic applications where strong fluorescence and stability are required .

Properties

Molecular Formula

C30H24

Molecular Weight

384.5 g/mol

IUPAC Name

1-[(E)-2-phenylethenyl]-4-[(E)-2-[4-[(E)-2-phenylethenyl]phenyl]ethenyl]benzene

InChI

InChI=1S/C30H24/c1-3-7-25(8-4-1)11-13-27-15-19-29(20-16-27)23-24-30-21-17-28(18-22-30)14-12-26-9-5-2-6-10-26/h1-24H/b13-11+,14-12+,24-23+

InChI Key

DXQFGTYOUGMXMH-DMZHBPNSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC=CC=C4

Origin of Product

United States

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